N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-5-13(12-9-7-6-8-10-12)15(23)18-11-14-19-16(22(2)3)21-17(20-14)24-4/h6-10,13H,5,11H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPHBRUMXQHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazine Core Synthesis
The 1,3,5-triazine ring is synthesized via cyclocondensation of cyanuric chloride with dimethylamine. Patent data reveals that controlled addition of dimethylamine to cyanuric chloride in anhydrous tetrahydrofuran (THF) at 0–5°C yields 4,6-bis(dimethylamino)-1,3,5-triazin-2-amine as an intermediate. Subsequent methoxy substitution is achieved using sodium methoxide in methanol under reflux (65°C for 6 hours), replacing one dimethylamino group with methoxy.
Table 1: Reaction Conditions for Triazine Functionalization
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Cyclocondensation | Cyanuric chloride, dimethylamine | 0–5°C, THF, 4 h | 4,6-Bis(dimethylamino)-1,3,5-triazin-2-amine |
| Methoxy Substitution | NaOMe, MeOH | Reflux, 6 h | 4-Dimethylamino-6-methoxy-1,3,5-triazin-2-amine |
Side Chain Preparation
2-Phenylbutanamide is synthesized via Schotten-Baumann reaction, where butyryl chloride reacts with aniline in aqueous sodium hydroxide. The crude product is purified via recrystallization from ethanol/water (yield: 78–85%).
Coupling Reaction
The triazine derivative is coupled with 2-phenylbutanamide using a nucleophilic substitution reaction. Patent methodologies suggest using potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours. The methylene bridge forms via reaction of the triazine’s primary amine with bromoacetylated 2-phenylbutanamide.
Table 2: Coupling Reaction Parameters
Optimization Strategies
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Catalytic iodine (5 mol%) improves methoxy substitution efficiency by 15–20%.
Temperature Control
Maintaining temperatures below 10°C during triazine formation prevents polysubstitution. Conversely, coupling reactions require elevated temperatures (70–80°C) to overcome activation energy barriers.
Analytical Characterization
Post-synthesis validation employs:
-
NMR Spectroscopy : ¹H NMR confirms methoxy (δ 3.45 ppm) and dimethylamino (δ 2.95 ppm) groups.
-
HPLC : Purity >98% achieved via reverse-phase C18 column (acetonitrile/water gradient).
-
Mass Spectrometry : ESI-MS m/z 329.4 [M+H]⁺ aligns with theoretical molecular weight.
Applications in Research
While biological data for this specific compound remain limited, structural analogs demonstrate antimicrobial and anticancer activities . Efficient synthesis enables further pharmacological exploration, particularly in kinase inhibition assays.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Modulate Receptors: The compound may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
The following table compares structural features, physicochemical properties, and applications of N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide with structurally related triazine compounds:
Structural and Electronic Comparisons
- Triazine Core Modifications: The 4-(dimethylamino) and 6-methoxy groups in the target compound are electron-donating, stabilizing the triazine ring via resonance and inductive effects. This contrasts with herbicidal triazines like triflusulfuron-methyl, which feature electron-withdrawing substituents (e.g., trifluoroethoxy) to enhance electrophilicity for plant enzyme inhibition . The 2-phenylbutanamide substituent introduces steric bulk and lipophilicity compared to shorter-chain analogs like acetamide (Compound B ). This may improve membrane permeability in medicinal applications.
Functional Group Impact :
- Amide vs. Sulfonamide : The target’s butanamide group allows flexible hydrogen bonding, whereas sulfonamide derivatives (e.g., ) exhibit stronger acidity (pKa ~10–12), enhancing interactions with basic residues in biological targets.
- Styryl vs. Phenylbutanamide : Compound B’s styryl group enables π-π stacking with aromatic residues in proteins, while the target’s phenylbutanamide may balance lipophilicity and solubility .
Pharmacokinetic and Reactivity Profiles
- Metabolic Stability: The methoxy group in the target compound likely reduces oxidative metabolism compared to hydroxy-substituted triazine metabolites (e.g., LM2 and LM4 ). Dimethylamino groups are prone to N-demethylation, but this can be mitigated by steric shielding from the phenylbutanamide chain.
Synthetic Accessibility :
- Similar to CDK5/p25 inhibitors , the target compound could be synthesized via sequential SNAr reactions: chloro-triazine intermediates (e.g., 2,4-dichloro-6-methoxy-1,3,5-triazine) reacting with dimethylamine and 2-phenylbutanamide precursors.
Biological Activity
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows for interactions with biological targets, which can lead to significant therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine core which is known for its diverse biological properties. The IUPAC name provides insight into its structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N4O3 |
| Molecular Weight | 304.36 g/mol |
| CAS Number | 2034516-01-1 |
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can modulate various biochemical pathways, leading to therapeutic outcomes such as:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antiviral Activity
Recent studies have indicated that compounds with similar triazine structures exhibit antiviral properties. For instance, derivatives have been shown to inhibit the Middle East respiratory syndrome coronavirus (MERS-CoV) with IC50 values as low as 0.09 μM for certain analogs . Although specific data on this compound is limited, the structural similarities suggest potential antiviral applications.
Anticancer Potential
The compound's ability to interact with cellular pathways also positions it as a candidate for anticancer activity. Research on related compounds has demonstrated significant antiproliferative effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 4-Methoxy derivatives | A549 | 0.02 - 0.08 |
| Doxorubicin | A549 | 0.04 |
These findings underscore the potential for this compound to exhibit similar properties.
Synthesis and Evaluation
In a study focused on synthesizing triazine derivatives, researchers evaluated the biological activity of various analogs. The synthesis involved creating intermediates through nucleophilic substitutions and acylation reactions . The resulting compounds were then tested for their biological efficacy against viral and cancer cell lines.
Structure–Activity Relationship (SAR)
The SAR studies highlighted how modifications to the triazine core influenced biological activity. For instance, the introduction of different substituents on the phenyl ring significantly affected the inhibitory potency against targeted enzymes and receptors . This emphasizes the importance of structural optimization in developing effective therapeutic agents.
Q & A
How can the molecular structure of N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide be confirmed?
Category: Basic Research Question
Methodological Answer:
The structural confirmation of this compound requires a combination of spectroscopic and spectrometric techniques:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies protons in the triazine ring (e.g., methyl groups from dimethylamino and methoxy substituents) and the phenylbutanamide moiety.
- 13C NMR confirms carbon environments, such as the carbonyl carbon in the butanamide group (δ ~170 ppm) and the triazine ring carbons (δ ~160-170 ppm) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]+ ion matching the calculated molecular weight). For example, a triazine derivative with molecular weight ~335–350 g/mol would show a corresponding parent ion .
- Infrared Spectroscopy (IR):
- Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (triazine ring vibrations) provide additional confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
